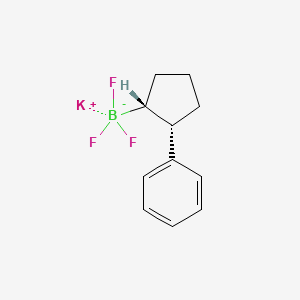
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide typically involves the reaction of a cyclopentylborane derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane compound. The process involves the following steps:
- Preparation of the cyclopentylborane derivative.
- Reaction with potassium trifluoroborate in the presence of a suitable solvent, such as tetrahydrofuran (THF).
- Purification of the product using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide involves the formation of a boron-carbon bond through a transmetalation process. This process is facilitated by the presence of a palladium catalyst, which activates the boron compound and allows it to react with an organic halide. The molecular targets and pathways involved include the activation of the boron compound and the formation of a stable boron-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-fluorocyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is unique due to its specific stereochemistry and the presence of a phenyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C11H13BF3K |
|---|---|
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
potassium;trifluoro-[(1R,2S)-2-phenylcyclopentyl]boranuide |
InChI |
InChI=1S/C11H13BF3.K/c13-12(14,15)11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8H2;/q-1;+1/t10-,11-;/m1./s1 |
Clé InChI |
YNCQIMKUZGNLOR-NDXYWBNTSA-N |
SMILES isomérique |
[B-]([C@@H]1CCC[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1CCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
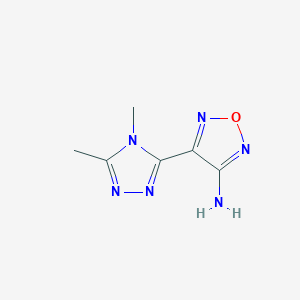
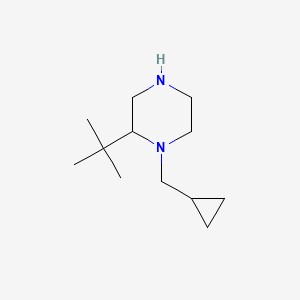
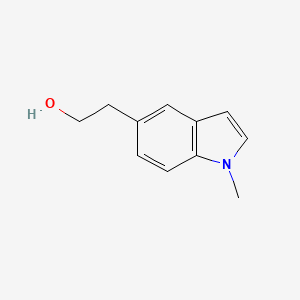

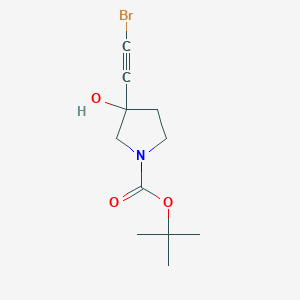
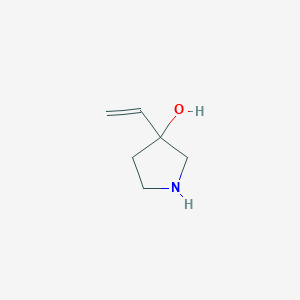
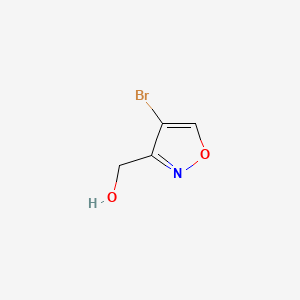
![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
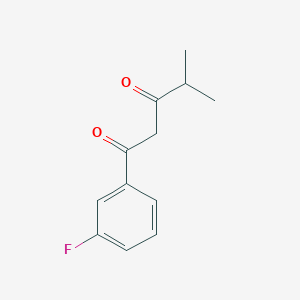

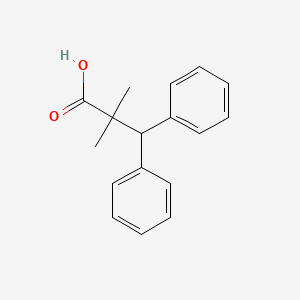
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
